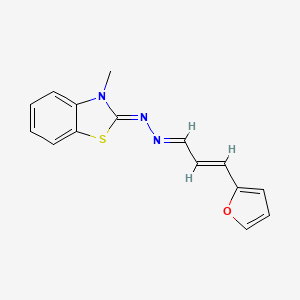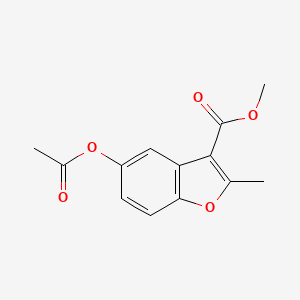
3-(2-furyl)acrylaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
描述
3-(2-furyl)acrylaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, also known as FAM-1, is a fluorescent probe used in bioimaging and biosensing applications. It has gained attention due to its high sensitivity and selectivity towards metal ions, particularly copper ions. FAM-1 is synthesized through a simple one-step reaction and has been extensively studied for its potential applications in various fields of science.
作用机制
The mechanism of action of 3-(2-furyl)acrylaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone involves the coordination of copper ions with the nitrogen and sulfur atoms present in the molecule. The coordination of copper ions induces a conformational change in the molecule, resulting in the enhancement of its fluorescence intensity. The selectivity of this compound towards copper ions is due to the unique coordination geometry of copper ions, which allows for the formation of stable complexes with the molecule.
Biochemical and physiological effects:
This compound has been shown to have minimal cytotoxicity and does not interfere with the normal physiological functions of living cells. It has been used in various cell imaging studies without any adverse effects on the cells. This compound has also been shown to be stable under physiological conditions, making it an ideal candidate for in vivo imaging applications.
实验室实验的优点和局限性
One of the major advantages of 3-(2-furyl)acrylaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is its high selectivity and sensitivity towards copper ions. It can detect copper ions at concentrations as low as nanomolar levels, making it an ideal candidate for the detection of copper ions in biological and environmental samples. Additionally, this compound is easy to synthesize and can be purified through simple column chromatography. However, one of the limitations of this compound is its selectivity towards copper ions, which limits its use in the detection of other metal ions. Additionally, this compound is not suitable for the detection of copper ions in highly acidic or basic environments.
未来方向
There are several future directions for the use of 3-(2-furyl)acrylaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone in scientific research. One potential application is the development of this compound-based biosensors for the detection of copper ions in environmental samples. Additionally, this compound can be modified to enhance its selectivity towards other metal ions, such as zinc and cadmium. This compound can also be used in the imaging of other organelles in live cells, such as the nucleus and endoplasmic reticulum. Finally, this compound can be used in the development of theranostic agents for the treatment and diagnosis of copper-related diseases.
科学研究应用
3-(2-furyl)acrylaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been extensively used as a fluorescent probe for the detection of copper ions in various biological systems. It has been shown to have high selectivity and sensitivity towards copper ions, making it an ideal candidate for the detection of copper ions in living cells and tissues. This compound has also been used in the development of biosensors for the detection of copper ions in environmental samples. Additionally, this compound has been used in the imaging of mitochondria in live cells due to its ability to selectively stain mitochondria.
属性
IUPAC Name |
(E)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-methyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-18-13-8-2-3-9-14(13)20-15(18)17-16-10-4-6-12-7-5-11-19-12/h2-11H,1H3/b6-4+,16-10+,17-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJMICZEHAGVOB-YHTRSUEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C=C\C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3-methoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3920949.png)
![4-[(3-iodo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3920959.png)

![methyl 5-(4-isopropylphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3920974.png)
![1-(4-ethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920981.png)
![4-(5-acetyl-2-methoxyphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3920982.png)
![N-(3-ethoxy-2-hydroxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B3920998.png)
![2-methoxyethyl 2-methyl-5-[(2-thienylcarbonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B3921001.png)
![(3S)-1-[(3,5-dimethyl-1-adamantyl)carbonyl]pyrrolidin-3-ol](/img/structure/B3921018.png)
![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3921038.png)
![N-(2-[5-(2,5-dichlorophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3921043.png)
![1-allyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3921049.png)

![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3921058.png)